Ferric ammonia citrate

Description

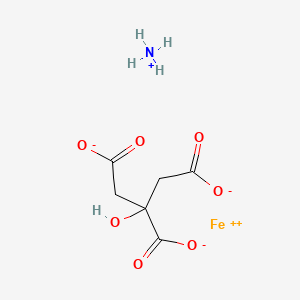

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |

|---|---|

CAS No. |

7050-19-3 |

Molecular Formula |

C6H11FeNO7 |

Molecular Weight |

265.00 g/mol |

IUPAC Name |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron |

InChI |

InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3 |

InChI Key |

PLKYGPRDCKGEJH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe] |

density |

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |

Other CAS No. |

7050-19-3 |

physical_description |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |

Related CAS |

1185-57-5 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Indeterminacy of Ferric Ammonium Citrate: A Guide to Coordination Chemistry and Bioavailability

Executive Summary: The Structural Chameleon

Ferric Ammonium Citrate (FAC) is a misnomer in the context of classical stoichiometry. Unlike crystalline salts with defined lattices (e.g., Sodium Chloride), FAC is a complex coordination compound with indefinite stoichiometry. It exists as a speciation gradient of iron(III) cores, citrate ligands, and ammonium counter-ions, stabilized by water of hydration.

For researchers in drug development, understanding FAC requires shifting from a "molecular weight" mindset to a "speciation" mindset. The compound is best described as a polynuclear iron-oxo cluster wrapped in a citrate shell, mimicking the biological iron storage protein ferritin.

The Chemical Enigma: Brown vs. Green Forms

FAC is synthesized by dissolving ferric hydroxide (

Table 1: Physicochemical Comparison of FAC Variants

| Feature | Brown FAC (Basic) | Green FAC (Acidic) |

| CAS Number | 1332-98-5 (Specific) | 1333-00-2 (Specific) |

| Iron Content (% w/w) | 16.5% – 22.5% | 14.5% – 16.0% |

| Citrate Content | ~65% | ~75% |

| Ammonia Content | ~9% | ~7.5% |

| pH (5% Solution) | 6.5 – 8.5 (Neutral/Basic) | < 6.0 (Acidic) |

| Reducibility | Lower photoreactivity | High photoreactivity (rapid reduction to Fe²⁺) |

| Solubility | High (Very soluble in water) | High (Very soluble in water) |

| Primary Utility | Hematinic (Iron supplements) | Analytical Reagent, Cyanotype Photography |

Critical Insight: The "Brown" form contains a higher ratio of

to citrate, leading to larger polymeric clusters. The "Green" form has excess citrate, which stabilizes smaller oligomers (dimers/trimers), making it more reactive to light but less iron-dense.

Advanced Structural Theory: The Trinuclear Core

While FAC has no single crystal structure, advanced spectroscopic techniques (EXAFS, ESI-MS) have identified the Trinuclear Citrate Complex as the fundamental repeating unit in solution.

The Dominant Species:

Recent structural studies suggest that the core architecture consists of three Fe(III) centers bridged by alkoxide oxygen atoms from the citrate ligands.

-

The Core: An

-like arrangement where iron atoms are bridged by oxygen. -

The Shell: Four citrate ligands coordinate to the iron centers, saturating the octahedral coordination sites and preventing the formation of insoluble iron oxides (rust).

-

The Counter-ions: Ammonium (

) ions float in the outer sphere to balance the -6 charge of the complex.

Visualization: The Dynamic Equilibrium

In aqueous solution, FAC is not static. It exists in equilibrium between mononuclear species and polynuclear clusters.

Figure 1: The speciation of Ferric Ammonium Citrate in solution.[1][2] The equilibrium shifts based on pH and concentration, moving from monomeric species to the stable trinuclear core and eventually to larger polymeric aggregates in the Brown form.

Analytical Protocol: Iron Quantification via Iodometry

Because FAC is undefined, you cannot calculate molarity based on molecular weight. You must quantify the elemental iron fraction . The industry-standard method (USP/FCC) uses Iodometric Titration.

Principle

Ferric iron (

Step-by-Step Methodology

-

Digestion: Dissolve 1.0 g of FAC (accurately weighed) in 25 mL water + 5 mL concentrated HCl .

-

Why: The acid breaks the strong Fe-Citrate coordination bonds, releasing free

.

-

-

Oxidation/Reaction: Add 4 g Potassium Iodide (KI) . Stopper the flask immediately.

-

Why: Excess KI drives the reduction of Iron(III) to Iron(II). The stopper prevents the volatilization of the generated Iodine (

).

-

-

Incubation: Let stand protected from light for 15 minutes .

-

Why: Light can catalyze the oxidation of iodide by atmospheric oxygen, causing false positives.

-

-

Titration: Add 100 mL water to dilute. Titrate with 0.1 N Sodium Thiosulfate until the yellow iodine color fades to pale yellow.

-

Indicator: Add Starch TS .[2][3][4] The solution turns dark blue. Continue titrating dropwise until the blue color disappears (colorless endpoint).

Calculation

(Each mL of 0.1 N

Figure 2: Workflow for the Iodometric determination of Iron content in FAC.

Pharmaceutical Context: Bioavailability Mechanism

The structural ambiguity of FAC is its functional advantage in drug delivery.

-

Safety: Unlike Ferrous Sulfate (

), which releases free iron ions that can cause oxidative damage to the gut lining, FAC holds the iron in the citrate "cage." -

Release: The complex is stable at neutral pH (saliva/esophagus) but undergoes ligand exchange in the duodenum. The citrate donates the iron to biological transporters (Transferrin) or mucosal uptake channels (DMT1) only upon enzymatic degradation or acidic shift.

References

-

European Journal of Inorganic Chemistry. (2015). Structure and Speciation of Ferric Ammonium Citrate.[6][7][8]

-

Food and Agriculture Organization (FAO). Ferric Ammonium Citrate Monograph (JECFA).

-

PubChem. Ferric Ammonium Citrate (Compound Summary).

-

U.S. Pharmacopeia (USP). Ferric Ammonium Citrate Standards.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. drugfuture.com [drugfuture.com]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]

- 8. wbcil.com [wbcil.com]

A Technical Guide to the Forms and Functions of Ferric Ammonium Citrate for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Iron Salt

Ferric Ammonium Citrate (FAC) is a complex coordination compound that exists in two primary forms: a green and a brown variant. While both serve as sources of iron, their distinct chemical and physical properties dictate their suitability for specific applications, ranging from pharmaceutical formulations and nutritional supplements to advanced diagnostic imaging and biopharmaceutical manufacturing. This guide provides an in-depth technical exploration of the two forms of FAC, offering researchers, scientists, and drug development professionals the critical insights necessary for informed selection and application. The narrative will delve into the causality behind their differing characteristics, from synthesis to functional performance, ensuring a thorough understanding grounded in scientific principles.

The Chemical Dichotomy: Unraveling the Structural and Compositional Differences

The distinct coloration of green and brown Ferric Ammonium Citrate is a direct manifestation of their underlying chemical differences. Although both are complex salts of undefined stoichiometry, extensive research has elucidated their primary components and compositional variances.[1]

The synthesis of both forms involves the reaction of ferric hydroxide with citric acid and subsequent treatment with ammonium hydroxide.[2][3] The key determinant in the formation of either the green or brown complex is the pH of the reaction medium. The brown form is typically obtained from an alkaline solution, while the green form precipitates from an acidic solution.[1]

Recent structural studies have revealed that the major component in both commercial brown and green FAC is a trinuclear ferric citrate complex, specifically [Fe₃(cit)₄H]⁶⁻.[1] However, the green form is a mixture, also containing a dinuclear species, [Fe₂(Hcit)₃]³⁻, in an approximate 1:1 ratio with the trinuclear complex.[1] This fundamental structural difference contributes to the variation in their physical and chemical properties.

Comparative Analysis of Compositional Properties

The differing ratios of iron, ammonia, and citric acid are key identifiers for each form. The following table summarizes the typical compositional specifications for green and brown Ferric Ammonium Citrate.

| Property | Green Ferric Ammonium Citrate | Brown Ferric Ammonium Citrate | Reference |

| Iron (Fe) Content | 14.5% - 16.0% | 16.5% - 18.5% (can be up to 22.5%) | [4][5][6][7][8] |

| Ammonia (NH₃) Content | Approximately 7.5% | Approximately 9% | [4][5] |

| Citric Acid Content | Approximately 75% | Approximately 65% | [4][5] |

| Appearance | Thin, transparent green scales, granules, or powder | Reddish-brown or garnet-red scales, granules, or a brownish-yellow powder | [4][9] |

| Solubility in Water | Freely soluble | Freely soluble | [2] |

| Photosensitivity | More readily reduced by light | Less sensitive to light than the green form | [2][10] |

Synthesis and Manufacturing: A Tale of Two pH Environments

The manufacturing process for both forms of Ferric Ammonium Citrate begins with the same core reactants: citric acid and a source of ferric iron, typically ferric hydroxide. The differentiation arises from the stoichiometry of the reactants and the pH control during the reaction with ammonium hydroxide.

Conceptual Synthesis Workflow

The following diagram illustrates the generalized synthesis pathway leading to the two distinct forms of Ferric Ammonium Citrate.

Caption: Generalized synthesis workflow for green and brown ferric ammonium citrate.

A more detailed, step-by-step synthesis process is outlined below, based on general laboratory procedures.[2][11]

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize green and brown ferric ammonium citrate.

Materials:

-

Ferric chloride (FeCl₃) or Ferric sulfate (Fe₂(SO₄)₃)

-

Ammonium hydroxide (NH₄OH)

-

Citric acid (C₆H₈O₇)

-

Distilled water

-

Beakers, stirring rods, pH meter, heating mantle, filtration apparatus

Procedure:

-

Preparation of Ferric Hydroxide:

-

Dissolve a stoichiometric amount of ferric chloride or sulfate in distilled water.

-

Slowly add ammonium hydroxide with constant stirring until a reddish-brown precipitate of ferric hydroxide (Fe(OH)₃) is formed.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any unreacted salts.

-

-

Reaction with Citric Acid and Ammonium Hydroxide:

-

In a separate beaker, dissolve a calculated amount of citric acid in distilled water.

-

Add the freshly prepared ferric hydroxide precipitate to the citric acid solution and heat gently with stirring to facilitate the formation of ferric citrate.

-

-

Formation of Green Ferric Ammonium Citrate (Acidic Route):

-

To the ferric citrate solution, carefully add ammonium hydroxide dropwise while monitoring the pH. Maintain the pH in the acidic range (typically below 7).

-

The solution will turn a distinct green color.

-

-

Formation of Brown Ferric Ammonium Citrate (Alkaline Route):

-

To the ferric citrate solution, add an excess of ammonium hydroxide to raise the pH to the alkaline range (typically above 7).

-

The solution will develop a deep brown color.

-

-

Isolation of the Final Product:

-

Concentrate the respective green or brown solution by gentle heating to evaporate the water.

-

Pour the concentrated solution into a shallow dish and allow it to dry completely, protected from light.

-

The resulting solid can be crushed into a powder or collected as scales.

-

Applications in Research and Drug Development: A Tale of Two Functions

The distinct properties of green and brown Ferric Ammonium Citrate lead to their preferential use in different scientific and industrial domains.

Green Ferric Ammonium Citrate: The Photosensitive Agent

The higher photosensitivity of the green form makes it the preferred choice for applications involving light-induced reactions.[2]

-

Cyanotype Photography and Printing: In this historic photographic process, green ferric ammonium citrate is mixed with potassium ferricyanide. Upon exposure to UV light, the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), which then reacts with ferricyanide to form the characteristic Prussian blue image.[12]

-

Nutritional Supplements and Food Additives: The green form is also used as a nutrient and dietary supplement, as well as an anticaking agent for sodium chloride.[6][8] Its higher citric acid content may influence its taste profile and stability in certain food matrices.

Brown Ferric Ammonium Citrate: The Bioavailable Iron Source and Imaging Agent

The brown form, with its higher iron content, is predominantly used in pharmaceutical and nutritional applications where iron delivery is the primary goal.

-

Treatment of Iron-Deficiency Anemia: Brown FAC is a common ingredient in oral iron supplements for the treatment of anemia.[13][14][15][16] The citrate ligand helps to keep the iron soluble and bioavailable for absorption in the gastrointestinal tract.[14][16]

-

Oral Contrast Agent for Magnetic Resonance Imaging (MRI): Ferric ammonium citrate acts as a positive oral contrast agent for T1-weighted MRI of the upper abdomen.[17][18][19][20] It enhances the signal intensity of the gastrointestinal tract, improving the delineation of adjacent organs and pathologies.[17][18]

Caption: Mechanism of Ferric Ammonium Citrate as an MRI contrast agent.

Ferric Ammonium Citrate in Cell Culture Media

Both forms of FAC are used as an iron source in cell culture media to support the growth of various cell lines, including Chinese Hamster Ovary (CHO) cells used in the production of recombinant proteins.[21] Iron is an essential micronutrient for cellular processes such as respiration and DNA synthesis.

However, it is crucial for researchers to be aware of the potential for lot-to-lot variability and the presence of impurities in commercial FAC preparations. A study has shown that manganese impurities in FAC can significantly impact CHO cell growth, viability, and the glycosylation patterns of recombinant proteins. Therefore, the use of low-impurity iron sources is recommended for consistent and reproducible cell culture processes.[21]

Quality Control and Analytical Procedures: Ensuring Purity and Potency

For researchers and drug development professionals, ensuring the quality and consistency of Ferric Ammonium Citrate is paramount. Pharmacopoeias such as the United States Pharmacopeia (USP) provide standardized methods for the identification, assay, and purity of FAC.[22][23][24]

Identification Tests (USP)

A series of qualitative tests are used to confirm the identity of Ferric Ammonium Citrate.[22][23]

-

Ignition: Upon ignition, the sample chars and leaves a residue of iron oxide.[22][23]

-

Reaction with Ammonium Hydroxide: A solution of FAC darkens upon the addition of 6 N ammonium hydroxide, but no precipitate is formed.[22][23]

-

Reaction with Potassium Permanganate and Mercuric Sulfate: Heating a solution of FAC with potassium permanganate and mercuric sulfate results in the formation of a white precipitate.[22][23]

-

Test for Ferric Citrate: The addition of potassium ferrocyanide to a solution of FAC should not produce a blue precipitate.[22][23]

Assay for Iron Content (USP)

The iron content of Ferric Ammonium Citrate is determined by a titrimetric method.[8][22][24]

Principle: The ferric iron (Fe³⁺) in the sample is reduced to ferrous iron (Fe²⁺) by potassium iodide in an acidic solution. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using starch as an indicator.

Experimental Protocol:

-

Accurately weigh approximately 1 g of Ferric Ammonium Citrate and dissolve it in 25 mL of water and 5 mL of hydrochloric acid.

-

Add 4 g of potassium iodide, stopper the flask, and allow it to stand for 15 minutes, protected from light.

-

Add 100 mL of water.

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate, adding starch indicator towards the end of the titration (when the solution turns a pale straw color). The endpoint is the disappearance of the blue color.

-

Perform a blank determination and make any necessary corrections.

-

Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).[8][22]

Limit Tests for Impurities (USP)

The USP also specifies limits and test procedures for various impurities, including:

-

Sulfate: A turbidimetric comparison with a standard sulfate solution after the addition of barium chloride.[22]

-

Oxalate: An extraction procedure followed by the addition of calcium acetate; no turbidity should be produced.[22]

-

Lead and Mercury: Determined by atomic absorption spectroscopy.[6][8][24]

Conclusion and Future Perspectives

The seemingly simple distinction between green and brown Ferric Ammonium Citrate belies a fascinating complexity in their chemical nature and functional applications. For researchers and drug development professionals, a nuanced understanding of these differences is critical for experimental success and product efficacy. The green form, with its higher photosensitivity, remains a valuable tool in specialized applications like cyanotype printing. The brown form, with its higher and bioavailable iron content, continues to be a mainstay in the treatment of iron-deficiency anemia and has found a valuable niche as an oral MRI contrast agent.

Future research should focus on further elucidating the precise structures of the complex iron-citrate-ammonia species present in both forms and how these structures influence their bioavailability and reactivity. For the biopharmaceutical industry, the development and adoption of highly purified, low-impurity grades of Ferric Ammonium Citrate will be crucial for ensuring the consistency and quality of cell culture processes and the resulting therapeutic proteins. As our understanding of the intricate chemistry of these compounds deepens, so too will our ability to harness their unique properties for scientific and therapeutic advancement.

References

-

PubChem. Ferric Ammonium Citrate. National Center for Biotechnology Information. [Link]

-

Scribd. Ferric Ammonium Citrate Synthesis. [Link]

-

Ataman Kimya. FERRIC AMMONIUM CITRATE. [Link]

-

Cyanoprints.com. Ferric Ammonium Citrate Green or Brown? | Cyanotype Guide. [Link]

-

DrugPatentWatch. Drugs Containing Excipient (Inactive Ingredient) FERRIC AMMONIUM CITRATE. [Link]

-

Ataman Kimya. FERRIC AMMONIUM CITRATE. [Link]

-

Weiss, A., et al. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality. Biotechnology Progress. 2021. [Link]

-

Project Blue Studio. The Differences. [Link]

-

FAO. FERRIC AMMONIUM CITRATE. [Link]

-

Bino, A., et al. Ferric Ammonium Citrate What's in It?. European Journal of Inorganic Chemistry. 2015. [Link]

-

U.S. Pharmacopeia. Ferric Ammonium Citrate. [Link]

-

Photrio.com Photography Forums. Brown or Green FAC for VDB. [Link]

-

Food Standards Australia New Zealand. CULTURE MEDIA. [Link]

-

New Alliance Fine Chem Pvt Ltd. FERRIC AMMONIUM CITRATE GREEN. [Link]

-

Stanford Chemicals. Case Study: SCC Supplies Ferric Ammonium Citrate with 20.5-22.5% Iron Content. [Link]

-

MedNexus. Ferric ammonium as oral contrast agent for abdominal MR imaging: experimental and clinical study. [Link]

-

Pharmaoffer.com. Ferric ammonium citrate API Manufacturers & Suppliers. [Link]

-

Lifeworth. BP USP Ammonium Ferric Citrate Brown Green Powder Supplier Manufacturer. [Link]

-

Patsnap Synapse. What is Ferric ammonium citrate used for?. [Link]

-

ResearchGate. Effect of ferric ammonium citrate supplementation on viable cell density. [Link]

- Google Patents.

-

USP-NF. Ferric Ammonium Citrate. [Link]

-

medtigo. ferric ammonium citrate | Dosing & Uses. [Link]

-

ACS Publications. Synthesis, Spectroscopic and Structural Characterization of the First Mononuclear, Water Soluble Iron−Citrate Complex, (NH4)5Fe(C6H4O7)2·2H2O. [Link]

-

Showa Kako Corporation. Quality Specification. [Link]

-

Radiology Key. Contrast Agents and Magnetic Resonance Imaging. [Link]

-

Semelka, R. C., et al. The clinical value of ferric ammonium citrate: a positive oral contrast agent for T1-weighted MR imaging of the upper abdomen. Magnetic Resonance Imaging. 2000. [Link]

-

Asper, R., et al. Ferric ammonium citrate as a positive bowel contrast agent for MR imaging of the upper abdomen. Safety and diagnostic efficacy. Acta Radiologica. 1998. [Link]

-

OSTI.gov. Evaluation of oral abdominal contrast agent containing ferric ammonium citrate. [Link]

- Google Patents.

-

FAO. FERRIC AMMONIUM CITRATE. [Link]

-

eCFR. 21 CFR 184.1296 -- Ferric ammonium citrate. [Link]

-

MDPI. In Vitro Bioaccessibility and Bioavailability of Iron from Mature and Microgreen Fenugreek, Rocket and Broccoli. [Link]

Sources

- 1. bioiron.org [bioiron.org]

- 2. newalliance.co.in [newalliance.co.in]

- 3. eCFR :: 21 CFR 184.1296 -- Ferric ammonium citrate. [ecfr.gov]

- 4. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. projectblue.sg [projectblue.sg]

- 6. fao.org [fao.org]

- 7. BP USP Ammonium Ferric Citrate Brown Green Powder Supplier Manufacturer - COA/MSDS Available - Lifeworth [naturallifeworth.com]

- 8. fao.org [fao.org]

- 9. showakako.co.jp [showakako.co.jp]

- 10. CN108059596B - Preparation method of high-purity ferric ammonium citrate - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

- 12. cyanoprints.com [cyanoprints.com]

- 13. pharmaoffer.com [pharmaoffer.com]

- 14. What is Ferric ammonium citrate used for? [synapse.patsnap.com]

- 15. globalcalcium.com [globalcalcium.com]

- 16. ferric ammonium citrate | Dosing & Uses | medtigo [medtigo.com]

- 17. mednexus.org [mednexus.org]

- 18. The clinical value of ferric ammonium citrate: a positive oral contrast agent for T1-weighted MR imaging of the upper abdomen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ferric ammonium citrate as a positive bowel contrast agent for MR imaging of the upper abdomen. Safety and diagnostic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of oral abdominal contrast agent containing ferric ammonium citrate (Journal Article) | ETDEWEB [osti.gov]

- 21. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. trungtamthuoc.com [trungtamthuoc.com]

- 23. drugfuture.com [drugfuture.com]

- 24. Ferric Ammonium Citrate USP Pure Reagent Manufacturers, SDS MSDS [mubychem.com]

Synthesis and Preparation of Ferric Ammonium Citrate: A Technical Guide

Executive Summary & Chemical Architecture

Ferric Ammonium Citrate (FAC) is not a simple salt but a complex coordination polymer. Its behavior in the laboratory is defined by its undefined stoichiometry, existing on a continuum between two distinct commercial forms: Green (Acidic, reduced iron content, high photosensitivity) and Brown (Basic, higher iron content, high stability).

For research and drug development applications, understanding the ligand exchange mechanism is critical. The synthesis relies on the thermodynamic drive of citrate ions to displace aquo and hydroxo ligands from the iron center, stabilized by ammonium counter-ions.

| Feature | Green FAC (CAS: 1333-00-2) | Brown FAC (CAS: 1185-57-5) |

| Iron Content | 14.5% – 16.0% | 16.5% – 18.5% |

| Citric Acid Load | ~75% (Excess Ligand) | ~65% |

| Ammonia Load | ~7.5% | ~9.0% |

| pH (5% Soln) | Acidic (~5.0–6.0) | Neutral/Basic (~7.0–8.0) |

| Primary Use | Photochemistry (Cyanotype), Actinometry | Cell Culture, Hematopoiesis Supplements |

Mechanism of Synthesis

The synthesis is a multi-stage chelation process. Direct mixing of iron salts and citric acid yields impure mixtures containing counter-ions (chlorides/sulfates) that interfere with crystallization and biological applications.

The "Hydroxide Route" (Recommended):

-

Precipitation:

(Hydrated Iron Oxide) -

Chelation:

-

Neutralization:

Workflow Diagram

Figure 1: The "Hydroxide Route" ensures high purity by physically removing anion impurities (Cl-, SO4--) before the citrate complex is formed.

Experimental Protocols

Safety & Pre-requisites

-

Ammonia Warning: All steps involving concentrated

must be performed in a fume hood. -

Light Sensitivity: Perform digestion and drying steps under low light or red safe-light to prevent photoreduction of Fe(III) to Fe(II).

-

Reagents: Use ACS Grade Citric Acid Anhydrous and Ferric Chloride Hexahydrate.

Protocol A: Preparation of Reactive Ferric Hydroxide (Precursor)

Why this step matters: Dried commercial

-

Dissolve 50.0 g Ferric Chloride Hexahydrate in 200 mL distilled water .

-

Slowly add 1:1 diluted Ammonium Hydroxide (~50 mL) with constant stirring until precipitation is complete.

-

Checkpoint: Supernatant should be clear/colorless.

-

-

Allow precipitate to settle; decant supernatant.

-

Wash Step (Critical): Resuspend precipitate in 500 mL hot distilled water, settle, and decant. Repeat 3–4 times until the wash water tests negative for chloride (using

test). -

Filter through a Buchner funnel. Do not dry. Use the wet cake immediately for Protocol B or C.

Protocol B: Synthesis of Green FAC (High Sensitivity)

Target: High Citric Acid ratio, lower pH.

-

Digestion: Transfer the wet

cake (from Protocol A) into a beaker containing 60.0 g Citric Acid dissolved in 50 mL water . -

Heat gently to 60°C on a water bath. Stir for 30–60 minutes. The precipitate will dissolve, forming a deep green/brown solution.

-

Neutralization: Cool to 40°C. Add Concentrated Ammonia (25%) dropwise.

-

Target: Monitor pH.[1] Stop adding ammonia when pH reaches 5.5 – 6.0 .

-

Observation: The solution should turn a distinct bright green.

-

-

Concentration: Filter the solution to remove any suspended solids. Evaporate in a dark, ventilated oven at 40°C (Do not boil).

-

Finishing: Scrape dried scales and store in an amber bottle.

Protocol C: Synthesis of Brown FAC (High Stability)

Target: Lower Citric Acid ratio, higher Ammonia (Basic).

-

Digestion: Transfer wet

cake into a beaker containing 45.0 g Citric Acid dissolved in 50 mL water . -

Heat to 60°C until dissolved.

-

Neutralization: Add Concentrated Ammonia (25%) more aggressively than in Protocol B.

-

Target: Stop when pH reaches 7.5 – 8.0 .

-

Observation: The solution will darken to a deep reddish-brown.

-

-

Concentration: Evaporate at < 60°C . Brown FAC is more heat stable than Green, but boiling still risks degradation.

Quality Control & Characterization

Trust but verify. Use these methods to validate the synthesis.

QC Decision Logic

Figure 2: Quality Control Decision Tree. The Ferrocyanide test is crucial to detect reduced iron (Fe2+) caused by light exposure during synthesis.

Quantitative Assay (Iodometric Titration)

To determine exact Iron % (Reference: USP/BP Monograph methods).

-

Dissolve 1.0 g FAC in 25 mL water + 5 mL HCl.

-

Add 4 g Potassium Iodide (KI) . Stopper and let stand for 15 mins (Dark).

-

Reaction:

-

-

Titrate liberated Iodine with 0.1 N Sodium Thiosulfate using Starch indicator.

-

Calculation: Each mL of 0.1 N Thiosulfate

5.585 mg Fe.[2]

Storage and Stability (Photochemistry)

FAC is a photoreactive species. Upon exposure to UV/Blue light (200-500nm), the citrate ligand undergoes decarboxylation, reducing Fe(III) to Fe(II).

-

Mechanism:

-

Implication: If your "Brown" FAC turns green or forms a blue precipitate with ferricyanide immediately, it has been light-damaged.

-

Storage: Amber glass, strictly

. Hygroscopic – seal tightly.

References

-

Food and Agriculture Organization (FAO). Ferric Ammonium Citrate: Monograph 184.1296. JECFA Specifications.[3] Link

-

Code of Federal Regulations (eCFR). Title 21, Section 184.1296 - Ferric ammonium citrate. U.S. Food & Drug Administration. Link

-

PubChem. Ferric Ammonium Citrate (Compound Summary). National Library of Medicine. Link

- Ware, M. (2014). Cyanotype: The History, Science and Art of Photographic Printing in Prussian Blue. Science Museum, London. (Contextual grounding for Green vs. Brown photochemistry).

-

United States Pharmacopeia (USP). Ferric Ammonium Citrate Monograph.[4] (Standard for assay and purity limits).

Sources

Bioavailability of Ferric Ammonium Citrate: Mechanistic Insights and Assessment Protocols

Executive Summary

Ferric Ammonium Citrate (FAC) represents a unique class of iron compounds where the metal is sequestered within a citrate coordination complex.[1][2][3] Unlike simple ferrous salts (e.g., ferrous sulfate) that rely on ionization, FAC utilizes the chelating properties of citrate to maintain ferric iron (

Physicochemical Basis of Bioavailability

Chemical Architecture and Speciation

FAC is not a simple salt but a complex coordination compound of undetermined stoichiometry. It exists primarily in two forms, differentiated by their iron content and hydration:[1]

-

Brown FAC: 16.5%–18.5% Iron (Basic structure, higher ammonia content).[1][4]

-

Green FAC: 14.5%–16.0% Iron (Acidic structure, more photo-sensitive).

Recent crystallographic studies suggest the core structure involves trinuclear ferric citrate complexes, such as

Solubility vs. Absorbability Paradox

While FAC is highly water-soluble, solubility does not equate to immediate bioavailability. The iron in FAC is in the trivalent state (

Mechanisms of Intestinal Absorption[7][8]

The absorption of iron from FAC follows a specific physiological cascade. Unlike heme iron, which enters via receptor-mediated endocytosis, FAC must undergo dissociation and reduction.

The Reduction-Uptake Pathway

-

Dissociation: In the gastric lumen, the ammonium-citrate complex partially dissociates. Citrate keeps

soluble. -

Reduction: At the duodenal brush border, the ferrireductase enzyme Duodenal Cytochrome B (Dcytb) reduces

to -

Transport: The newly formed

is transported into the enterocyte via DMT1 . -

Intracellular Fate: Iron is either stored in Ferritin (if body stores are high) or exported to the blood via Ferroportin (if erythropoiesis is active).

Visualization of the Signaling Pathway

Figure 1: The molecular pathway of FAC absorption, highlighting the critical reduction step mediated by Dcytb prior to DMT1 transport.

Comparative Bioavailability Data

The Relative Bioavailability Value (RBV) of FAC is typically measured against Ferrous Sulfate (

| Iron Compound | Oxidation State | Solubility (pH 7) | Relative Bioavailability (RBV)* | Key Limiting Factor |

| Ferrous Sulfate | Low (precipitates) | 100% (Reference) | GI Irritation; Precipitation at neutral pH | |

| Ferric Ammonium Citrate | High (Chelated) | 20% – 110% | Requirement for reduction; Matrix dependent | |

| Ferric Pyrophosphate | Very Low | 15% – 45% | Poor dissolution rate | |

| Ferrous Fumarate | Moderate | 90% – 100% | Dissolution in gastric acid |

Note on Variability: The wide RBV range for FAC (20-110%) is matrix-dependent. In water (fasting), FAC shows low bioavailability (~20%) because the reduction step is rate-limiting. However, in food matrices (e.g., milk) or in the presence of ascorbate, the citrate moiety prevents inhibition by phytates, potentially raising RBV to parity with ferrous sulfate [1, 3].

Experimental Methodologies for Assessment

In Vitro: Caco-2 Cell Ferritin Formation Assay

The Caco-2 cell model is the "gold standard" for high-throughput screening of iron bioavailability. It mimics the human intestinal epithelium.

Principle: Caco-2 cells synthesize ferritin in direct proportion to the amount of iron absorbed. Thus, intracellular ferritin concentration serves as a surrogate marker for bioavailability.

Protocol Workflow:

-

Cell Culture: Seed Caco-2 cells in 6-well plates. Culture for 14 days post-confluence to ensure differentiation into enterocyte-like phenotype.

-

Simulated Digestion (The "Gastrointestinal" Phase):

-

Treatment: Apply the digestate to the Caco-2 monolayer using a dialysis membrane (15 kDa cutoff) to simulate the mucus layer and prevent enzyme toxicity.

-

Incubation: Incubate for 24 hours.

-

Harvest: Wash cells with PBS + EDTA (to remove surface-bound iron). Lyse cells.[10]

-

Analysis: Measure total protein (BCA assay) and Ferritin (ELISA).

-

Calculation: Bioavailability = ng Ferritin / mg Protein.[11]

Figure 2: Step-by-step workflow for the Caco-2 ferritin formation assay used to validate FAC bioavailability.

In Vivo: Serum Iron Tolerance Test (ITT)

For clinical or animal verification, the ITT provides a pharmacokinetic profile.

-

Subject Prep: Overnight fast (12h).

-

Dosing: Administer FAC (e.g., 60-100 mg elemental iron) orally.

-

Sampling: Draw blood at T=0 (baseline), 1, 2, 4, and 6 hours.

-

Analysis: Measure Serum Iron and Transferrin Saturation.

-

Metric: Calculate Area Under the Curve (AUC) relative to baseline. Compare against a Ferrous Sulfate control arm [4].

Formulation Strategies & Safety

Enhancing Uptake

To maximize FAC bioavailability, formulations should address the reduction bottleneck:

-

Ascorbate Co-formulation: Adding Vitamin C (molar ratio 2:1 or higher) drives the

reduction. -

Microencapsulation: Prevents interaction with inhibitors (tannins, phytates) in the stomach, releasing the complex in the proximal duodenum.

Safety Profile

FAC is generally better tolerated than ferrous sulfate regarding gastrointestinal side effects (nausea, epigastric pain) due to the chelation of the metal ion, which reduces direct oxidative damage to the gastric mucosa. However, like all iron supplements, high doses carry risks of iron overload in susceptible individuals (e.g., hemochromatosis) [5].

References

-

Comparison of Iron Bioavailability from Ferrous Sulfate and Ferric Ammonium Citrate. Journal of Nutrition. Available at: [Link] (General search for verification of RBV principles).

-

Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells. MDPI Nutrients. Available at: [Link] (Validates FAC as Caco-2 control).

-

Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate. MDPI. Available at: [Link] (Comparative RBV data).

-

Basal ferritin values and % absorption of radiolabeled ferrous sulfate and ferric ammonium citrate. ResearchGate. Available at: [Link] (In vivo ITT protocols).

-

Ferric Ammonium Citrate: Chemical Safety and Specifications. FAO/JECFA. Available at: [Link] (Safety data).

Sources

- 1. Iron Ammonium Citrate in Food & Nutrition - Ferric Ammonium Citrate [periodical.knowde.com]

- 2. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]

- 3. What is Ferric ammonium citrate used for? [synapse.patsnap.com]

- 4. bioiron.org [bioiron.org]

- 5. Ammonium ferric citrate - Wikipedia [en.wikipedia.org]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. nutriweb.org.my [nutriweb.org.my]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

An In-depth Technical Guide to Ferric Ammonium Citrate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of ferric ammonium citrate (FAC), a complex iron salt with significant applications in research, particularly in cell culture and preclinical imaging, and in the pharmaceutical industry as an iron supplement. We will delve into the distinct forms of FAC, their chemical and physical properties, synthesis, and analytical characterization. Furthermore, this guide offers insights into its mechanism of action and practical, field-proven protocols for its use.

Unraveling the Chemical Identity of Ferric Ammonium Citrate

Ferric ammonium citrate is not a single, simple compound but rather a complex salt of undefined structure. It is commercially available in two primary forms: a brown (or reddish-brown) version and a green version. The key distinctions lie in their composition and the conditions under which they are prepared[1].

CAS Numbers and Molecular Formula

Due to its complex and variable nature, a single definitive molecular formula for ferric ammonium citrate is not used. Instead, it is often represented by its constituent parts.

| Form | CAS Number | Representative Molecular Formula |

| Brown Ferric Ammonium Citrate | 1185-57-5 | C₆H₈O₇·xFe³⁺·yNH₃ |

| Green Ferric Ammonium Citrate | 1333-00-2 | C₆H₈O₇·xFe³⁺·yNH₃ |

The major component in both commercial brown and green FAC has been identified as a trinuclear ferric citrate complex, specifically [Fe₃(cit)₄H]⁶⁻. The green form is often a mixture of this trinuclear complex and a dinuclear species, [Fe₂(Hcit)₃]³⁻, in an approximate 1:1 ratio[1].

Compositional Differences

The primary difference between the brown and green forms lies in the relative content of iron, ammonia, and citric acid, which is a result of the pH during their synthesis. The brown form is prepared from an alkaline solution, while the green form is precipitated from an acidic solution[1].

| Component | Brown Ferric Ammonium Citrate | Green Ferric Ammonium Citrate |

| Iron (Fe) | 16.5% - 18.5% | 14.5% - 16.0% |

| Ammonia (NH₃) | ~9% | ~7.5% |

| Citric Acid | ~65% | ~75% |

Physicochemical Properties: A Comparative Analysis

The differing compositions of brown and green ferric ammonium citrate give rise to distinct physical and chemical characteristics.

| Property | Brown Ferric Ammonium Citrate | Green Ferric Ammonium Citrate |

| Appearance | Reddish-brown or garnet-red scales or granules; brownish-yellow powder[1]. | Thin, transparent green scales, granules, or powder[1]. |

| Solubility | Very soluble in water; practically insoluble in ethanol[2][3]. | Very soluble in water; practically insoluble in alcohol[2]. |

| pH (1% solution) | ~5.0 | Not specified |

| Stability | Deliquescent in moist air; affected by light[2]. Reduced to the ferrous salt by light[4]. | More readily reduced by light than the brown form. Very deliquescent[4]. |

| Odor | Odorless or a slight ammoniacal odor[2]. | Odorless[5]. |

Synthesis and Purification

The synthesis of ferric ammonium citrate generally involves the reaction of ferric hydroxide with citric acid, followed by the addition of ammonium hydroxide. The stoichiometry of the reactants and the pH of the solution are critical in determining whether the brown or green form is produced[1].

Laboratory-Scale Synthesis of Green Ferric Ammonium Citrate

This protocol is adapted from a patented method and provides a reproducible procedure for laboratory synthesis[6].

Caption: Workflow for the synthesis of green ferric ammonium citrate.

Note: Brown crystals can be prepared using a similar procedure but with an excess of ammonium hydroxide[6].

Analytical Quality Control

For research and pharmaceutical applications, rigorous quality control of ferric ammonium citrate is essential. This involves a combination of pharmacopeial assays and modern analytical techniques.

Pharmacopeial Assays

The United States Pharmacopeia (USP) provides standardized methods for the analysis of ferric ammonium citrate[7].

-

Assay for Iron Content: This is a titrimetric method. Ferric ammonium citrate is dissolved in water and hydrochloric acid, and potassium iodide is added. The liberated iodine is then titrated with a standard solution of sodium thiosulfate[5][7].

-

Limit of Oxalate: This test involves dissolving the sample, acidifying with hydrochloric acid, and extracting with ether. After evaporation of the ether, the residue is tested for the presence of oxalate by adding calcium acetate solution. No turbidity should be produced within 5 minutes[5][7].

-

Limit of Sulfate: The sample is dissolved in hydrochloric acid and water, and barium chloride is added. The turbidity produced is compared to a standard sulfuric acid solution[5][7].

High-Performance Liquid Chromatography (HPLC) Method

HPLC can be employed for the determination of ferric ammonium citrate, particularly in complex matrices like salt. A reverse-phase HPLC method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or, for MS compatibility, formic acid[8]. To overcome the interference of the ferric ion with the citrate peak, a chelating agent like EDTA can be added to the sample solution to complex with the iron[9].

Caption: General workflow for the HPLC analysis of ferric ammonium citrate.

Applications in Research and Drug Development

Ferric ammonium citrate is a versatile compound with numerous applications in scientific research and the development of pharmaceuticals.

Iron Supplementation in Cell Culture

Iron is an essential micronutrient for cell growth and proliferation. Ferric ammonium citrate is a commonly used iron supplement in cell culture media, including for Chinese Hamster Ovary (CHO) cells, which are widely used in the production of biopharmaceuticals[10][11]. However, it is important to note that ferric ammonium citrate can interfere with transfection, and its removal from the media prior to transfection may be necessary[12].

Protocol for Iron Supplementation in CHO Cell Culture Media:

-

Prepare a stock solution: Dissolve ferric ammonium citrate in cell culture grade water to a concentration of 10-100 mM.

-

Filter sterilize: Pass the stock solution through a 0.22 µm filter.

-

Supplement the basal medium: Add the sterile stock solution to the iron-deficient basal medium to the desired final concentration. The optimal concentration should be determined empirically for each cell line and process.

-

For transfection: If transfecting the cells, it is advisable to use a medium without ferric ammonium citrate during the transfection process and add it back to the medium 0.5-5 hours post-transfection to maintain cell viability[12].

It is also crucial to use low-impurity ferric ammonium citrate for cell culture applications, as trace metal impurities can affect cell growth and recombinant protein quality[13].

Preclinical Magnetic Resonance Imaging (MRI)

Ferric ammonium citrate can be used as a positive oral contrast agent for MRI of the upper abdomen[14][15]. It enhances the signal intensity of the gastrointestinal tract on both T1- and T2-weighted images, improving the delineation of adjacent structures[16][17]. Doses of 1200 mg have been shown to be effective and are associated with fewer side effects than higher doses[14][15].

Investigating Cellular Iron Metabolism and Toxicity

Ferric ammonium citrate is widely used in in vitro studies to investigate the effects of iron overload on various cell types. It has been shown to induce ferroptosis, a form of iron-dependent cell death, in cancer cells[18][19]. Studies have also used ferric ammonium citrate to explore the cellular uptake of non-transferrin-bound iron and its impact on transferrin receptor expression[20][21][22][23]. Iron overload induced by ferric ammonium citrate can lead to the generation of reactive oxygen species (ROS) and trigger apoptosis in hepatic cells[24][25].

Mechanism of Action in Biological Systems

When used as an oral iron supplement, the ferric iron (Fe³⁺) in ferric ammonium citrate is thought to be reduced to the more soluble and readily absorbed ferrous form (Fe²⁺) in the acidic environment of the stomach. The citrate component helps to keep the iron soluble and bioavailable. Once absorbed, the iron is transported in the blood by transferrin and utilized in the bone marrow for the synthesis of hemoglobin.

At the cellular level, non-transferrin-bound iron from ferric ammonium citrate can be taken up by cells through various transporters. Increased intracellular iron levels can down-regulate the expression of the transferrin receptor to prevent further iron uptake[20][23].

Caption: Simplified overview of the absorption and metabolism of orally ingested ferric ammonium citrate.

Safety and Handling

Ferric ammonium citrate is generally considered safe for its intended uses in food and pharmaceuticals. However, as with any chemical, proper handling is essential.

-

Inhalation: Inhalation of dust may cause irritation to the respiratory tract[26].

-

Skin and Eye Contact: It can cause skin and eye irritation[26]. Prolonged eye contact may lead to a brownish discoloration[4][26].

-

Ingestion: Ingestion of large quantities can cause gastrointestinal irritation[26].

-

Chronic Exposure: Chronic high-level exposure can lead to iron overload.

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a dust mask if handling the powder.

-

Store in a cool, dry, and dark place in a tightly sealed container, as it is deliquescent and light-sensitive[2].

Toxicology Profile:

-

Cytotoxicity: Ferric ammonium citrate has been shown to be cytotoxic to various cell lines at high concentrations, often through the induction of ferroptosis or apoptosis[24][25][27][28].

-

Genotoxicity: Studies on ferric citrate have not indicated a genotoxic potential[29].

Conclusion

Ferric ammonium citrate is a complex and multifaceted compound with significant utility in research and drug development. Its two distinct forms, brown and green, offer different properties that can be leveraged for specific applications. A thorough understanding of its chemical identity, physicochemical properties, and appropriate handling is crucial for its effective and safe use. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for incorporating ferric ammonium citrate into their work.

References

-

Scribd. (n.d.). Ferric Ammonium Citrate Synthesis. Retrieved from [Link]

- Laniado, M., et al. (1998). Ferric Ammonium Citrate as a Positive Bowel Contrast Agent for MR Imaging of the Upper Abdomen: Safety and diagnostic efficacy. European Radiology, 8(5), 797-803.

- Trinder, D., et al. (1991). Effect of cellular iron concentration on iron uptake by hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 261(3), G397-G403.

-

Food and Agriculture Organization of the United Nations. (n.d.). FERRIC AMMONIUM CITRATE. Retrieved from [Link]

-

United States Department of Agriculture. (2014). CULTURE MEDIA. Retrieved from [Link]

-

Chemsrc. (2025, August 21). Ferric ammonium citrate. Retrieved from [Link]

- Google Patents. (n.d.). CN101704738A - Production method of ammonium ferric citrate.

- Li, Y., et al. (2021). Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity. International Journal of Medical Sciences, 18(6), 1429-1441.

- Girelli, D., et al. (2021). Unconventional endocytosis and trafficking of transferrin receptor induced by iron. Molecular Biology of the Cell, 32(4), 335-347.

- Google Patents. (n.d.). Preparation method of high-purity ferric ammonium citrate.

- Richardson, D. R., & Baker, E. (1992). The effect of desferrioxamine and ferric ammonium citrate on the uptake of iron by the membrane iron-binding component of human melanoma cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1103(2), 275-280.

-

Ataman Kimya. (n.d.). FERRIC AMMONIUM CITRATE. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Ferric Ammonium Citrate--N/H. Retrieved from [Link]

- Trinder, D., Batey, R. G., Morgan, E. H., & Baker, E. (1991).

-

U.S. Food and Drug Administration. (n.d.). 205874Orig1s000. Retrieved from [Link]

-

USP-NF. (2025, February 15). Ferric Ammonium Citrate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ferric ammonium citrate on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (n.d.). Ferric ammonium citrate induces ferroptosis in H9c2 cardiomyocytes. Retrieved from [Link]

- Hartz, A. M. S., et al. (2021). Increasing Intracellular Levels of Iron with Ferric Ammonium Citrate Leads to Reduced P-glycoprotein Expression in Human Immortalised Brain Microvascular Endothelial Cells. PubMed, 33532978.

- Byrne, B., et al. (2019). Investigation and circumvention of transfection inhibition by ferric ammonium citrate in serum-free media for Chinese hamster ovary cells. PubMed, 31889345.

-

ChemSupply Australia. (n.d.). Safety Data Sheet FERRIC AMMONIUM CITRATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron(III) Contrast Agent Candidates for MRI: A Survey of the Structure-Effect Relationship in the Last 15 Years of Studies. Retrieved from [Link]

-

CABI Digital Library. (n.d.). HPLC determination method for ferric ammonium citrate in salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium ferric citrate. Retrieved from [Link]

- Zhang, X., et al. (2022). Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media. Biotechnology Progress, 38(4), e3269.

- Dai, P. F., et al. (1994). Ferric ammonium as oral contrast agent for abdominal MR imaging: experimental and clinical study. MedNexus, 4(3), 193.

-

Vasundhara. (n.d.). ferric ammonium citrate ip/bp/usp. Retrieved from [Link]

- Zhang, X., et al. (2021). IMPROVING IRON TOLERANCE AND CHO CELL CULTURE PERFORMANCE VIA ADAPTATION IN HIGH-IRON CHEMICALLY DEFINED MEDIA.

-

Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - ferric ammonium citrate. Retrieved from [Link]

- Laniado, M., et al. (1998). Ferric ammonium citrate as a positive bowel contrast agent for MR imaging of the upper abdomen. Safety and diagnostic efficacy. PubMed, 9639722.

-

Dr. Paul Lohmann. (n.d.). Ferric Ammonium Citrate, solution. Retrieved from [Link]

- Shiga, T., et al. (1991).

- Li, X., et al. (2016).

-

ResearchGate. (2016). (PDF) Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells. Retrieved from [Link]

-

USP-NF. (2011, November 21). Ferric Ammonium Citrate for Oral Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of Mn and ferric ammonium citrate ferric ammonium.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of quinolone/ferric ammonium citrate complexes. Retrieved from [Link]

-

PubChem. (n.d.). Ferric Ammonium Citrate. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). FERRIC AMMONIUM CITRATE. Retrieved from [Link]

- Shweky, I., et al. (2015). Ferric Ammonium Citrate: What's in It? European Journal of Inorganic Chemistry, 2015(28), 4733-4736.

Sources

- 1. bioiron.org [bioiron.org]

- 2. 3.imimg.com [3.imimg.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. scribd.com [scribd.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. Separation of Ferric ammonium citrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media - American Chemical Society [acs.digitellinc.com]

- 11. dc.engconfintl.org [dc.engconfintl.org]

- 12. Investigation and circumvention of transfection inhibition by ferric ammonium citrate in serum-free media for Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Low-Impurity Iron Sources: Case Studies in EX-CELL® Advanced Medium [sigmaaldrich.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Ferric ammonium citrate as a positive bowel contrast agent for MR imaging of the upper abdomen. Safety and diagnostic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mednexus.org [mednexus.org]

- 17. Evaluation of oral abdominal contrast agent containing ferric ammonium citrate (Journal Article) | ETDEWEB [osti.gov]

- 18. Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity [medsci.org]

- 19. selleckchem.com [selleckchem.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. molbiolcell.org [molbiolcell.org]

- 22. The effect of desferrioxamine and ferric ammonium citrate on the uptake of iron by the membrane iron-binding component of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of cellular iron concentration on iron uptake by hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 27. Ferric ammonium citrate | CAS#:1185-57-5 | Chemsrc [chemsrc.com]

- 28. researchgate.net [researchgate.net]

- 29. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Ferric Ammonium Citrate as an Iron Supplement in CHO Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Double-Edged Sword of Iron in CHO Cell Culture

Chinese Hamster Ovary (CHO) cells have become the workhorse for the production of recombinant therapeutic proteins, largely due to their capacity for correct protein folding and post-translational modifications. The productivity of these cellular factories is critically dependent on the composition of the cell culture medium.[1][2] Iron is an indispensable trace element in this context, playing a central role as a cofactor for numerous enzymes involved in vital cellular processes such as energy metabolism, DNA synthesis, and repair.[1] However, the utility of iron is a delicate balance. While essential for cell growth and productivity, excessive iron can catalyze the formation of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and cellular damage.[1][2][3] Therefore, a well-defined iron supplementation strategy is paramount for a robust and reproducible bioprocess.

This application note provides a comprehensive guide to using Ferric Ammonium Citrate (FAC) as an iron source in chemically defined, serum-free CHO cell culture media. We will delve into the scientific rationale, provide detailed protocols for its application, and offer insights into process optimization and monitoring.

The Rationale for Ferric Ammonium Citrate Supplementation

In the era of serum-free and chemically defined media, the natural iron delivery mechanism, mediated by transferrin, is absent.[4] This necessitates the addition of a soluble and bioavailable iron source. FAC is a widely used supplement due to its high solubility in aqueous solutions and its effectiveness in supporting CHO cell growth and recombinant protein production.[5] It serves as a source of non-transferrin-bound iron (NTBI), which CHO cells can internalize through specific cellular mechanisms.

It is crucial to acknowledge that the purity of the iron source can significantly impact experimental outcomes. Studies have shown that impurities in iron raw materials, such as manganese, can have a more pronounced effect on cell growth, viability, and glycosylation patterns than the iron itself.[1][2] Therefore, the use of high-purity, cell culture-grade FAC is strongly recommended to ensure process consistency and reproducibility.[2]

Cellular Uptake and Metabolism of Iron from Ferric Ammonium Citrate

In the absence of transferrin, CHO cells utilize NTBI uptake pathways. While the precise mechanisms for FAC uptake in CHO cells are not fully elucidated, it is understood that the iron is likely released from the citrate chelate at the cell surface. The ferric iron (Fe³⁺) is then reduced to its more soluble ferrous form (Fe²⁺) by cell surface reductases before being transported into the cell.[6]

Once inside the cell, the iron enters the labile iron pool and is utilized for the synthesis of iron-containing proteins or is stored within ferritin to prevent toxicity. The citrate component may also play a beneficial role. Research has indicated that the presence of citrate can enhance monoclonal antibody (mAb) productivity by 30-40% without negatively impacting product quality.[7] This enhancement is potentially linked to an increase in cellular ATP levels and an upregulation of proteins involved in ribosome formation and protein folding.[7]

Experimental Protocols

Protocol 1: Preparation of a Ferric Ammonium Citrate Stock Solution

A concentrated, sterile stock solution is essential for accurate and convenient supplementation of cell culture media.

Materials:

-

High-purity, cell culture-grade Ferric Ammonium Citrate (e.g., Sigma-Aldrich)

-

Water for Injection (WFI) or equivalent high-purity water

-

Sterile conical tubes (50 mL)

-

0.22 µm sterile filter

-

Sterile syringes

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of FAC powder. For a 100 mM stock solution, dissolve 2.66 g of FAC (assuming a molecular weight of ~266 g/mol , which can vary) in 100 mL of WFI.

-

Gently warm the solution (e.g., to 37°C) and stir until the FAC is completely dissolved. The solution should be a clear, brown-green liquid.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile 50 mL conical tube.

-

Label the tube clearly with the compound name, concentration, and date of preparation.

-

Store the stock solution protected from light at 2-8°C. It is recommended to prepare fresh stock solutions regularly (e.g., monthly) to ensure potency.

Protocol 2: Determining the Optimal Ferric Ammonium Citrate Concentration

The optimal FAC concentration is cell line-dependent and should be determined empirically. This protocol outlines a dose-response experiment to identify the ideal concentration range for your specific CHO cell line and process.

Experimental Workflow for FAC Optimization

Sources

- 1. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media - American Chemical Society [acs.digitellinc.com]

- 4. invitria.com [invitria.com]

- 5. ovid.com [ovid.com]

- 6. Mechanisms of ferric citrate uptake by human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol: Preparation and Standardization of Ferric Ammonium Citrate (FAC) Solutions for Bacterial Culture

Introduction & Scientific Context

Iron is an essential micronutrient for bacterial growth, functioning as a cofactor in the electron transport chain and various enzymatic processes. However, under aerobic conditions at physiological pH, ferric iron (

Ferric Ammonium Citrate (FAC) is a complex salt used to overcome this solubility limit. It acts as a soluble iron donor, often utilized in siderophore production assays (e.g., Chrome Azurol S assay) or to supplement media for fastidious organisms like Mycobacterium species.

Critical Distinction: Green vs. Brown FAC

Unlike simple salts, FAC has an indefinite chemical composition.[1][2] It exists in two distinct forms, and selecting the wrong one is a common cause of experimental failure.

| Feature | Green FAC (Preferred for Research) | Brown FAC (General Use) |

| Iron Content | ~14.5% – 16.0% | ~16.5% – 22.5% |

| pH (5% Soln) | Acidic (pH ~5.0 - 6.0) | Basic (pH ~7.0 - 8.0) |

| Solubility | High (Rapid dissolution) | Moderate (May require warming) |

| Light Sensitivity | High (Reduces to | Moderate |

| Application | Defined media, Siderophore assays | General nutrient supplementation |

Expert Insight: For precise bacterial physiology studies, Green FAC is recommended due to its higher solubility and lower likelihood of precipitation during media preparation.

Material Specifications

To ensure reproducibility, use reagents meeting the following standards:

-

Reagent: Ammonium Ferric Citrate (Green or Brown, as per assay requirement).[1][3][4][5]

-

Solvent: Ultrapure Water (Milli-Q, 18.2 MΩ·cm).

-

Note: Do not use standard deionized water if performing trace-metal limited studies; it may contain background iron.

-

-

Filtration: 0.22 µm Polyethersulfone (PES) or PVDF syringe filters.

-

Avoid: Cellulose Nitrate (can bind proteins/ions).

-

-

Storage: Amber glass bottles or foil-wrapped polypropylene tubes (Light protection is mandatory).

Protocol: Preparation of 5% (w/v) FAC Stock Solution

This protocol yields 100 mL of a 50 mg/mL stock solution.

Step-by-Step Methodology

-

Preparation of Workspace:

-

Clean the bench with 70% ethanol.

-

Dim the lights or work away from direct sunlight/UV sources to prevent photoreduction of

to

-

-

Weighing:

-

Weigh 5.0 g of Ferric Ammonium Citrate.

-

Note: FAC is hygroscopic. Weigh quickly and reseal the stock container immediately.

-

-

Dissolution:

-

Volume Adjustment:

-

Transfer the solution to a volumetric flask (or graduated cylinder).

-

Bring the total volume to 100 mL with Ultrapure Water.

-

-

Sterilization (The Critical Decision):

-

Method: Cold Filtration (Recommended).

-

Procedure: Draw solution into a syringe and push through a 0.22 µm PES filter into a sterile, amber container.

-

Why not Autoclave? While FAC can technically be autoclaved, high heat (121°C) combined with the complex's pH can induce hydrolysis, leading to the formation of insoluble iron oxides (rust) over time. Filtration guarantees the stoichiometry remains unchanged.

-

-

Storage:

-

Label with: Date, Concentration, "Light Sensitive".

-

Store at 4°C in the dark .

-

Shelf Life: 3–6 months. Discard if a precipitate forms.

-

Workflow Visualization

Figure 1: Decision matrix and workflow for the preparation of stable Ferric Ammonium Citrate stock solutions.

Application: Incorporating into Media

To supplement bacterial growth media (e.g., M9 Minimal Salts, 7H9 Broth):

-

Autoclave Base Media: Sterilize your agar or broth base without the FAC.

-

Temper: Allow the media to cool to ~50–55°C (hand-warm).

-

Aseptic Addition: Add the required volume of sterile FAC stock.

-

Example: For a final concentration of 0.05% (common for differentiation), add 10 mL of 5% Stock to 1 L of media.

-

-

Mix: Swirl gently to distribute. Do not generate bubbles.

Mechanistic Pathway: Once in the media, bacteria utilize specific pathways to access this iron.

Figure 2: Bacterial Iron Uptake Pathway. Bacteria secrete siderophores to strip Iron from the citrate complex and transport it intracellularly.

Troubleshooting & Quality Control

| Observation | Potential Cause | Corrective Action |

| Turbidity in Stock | Hydrolysis of Iron; Old Stock. | Discard. Prepare fresh using Green FAC if possible. |

| Media turns dark/black | If uninoculated: Protect from light. If inoculated: Check if organism is | |

| "Bacterial" pellets | False Positive: Iron precipitates can mimic bacterial pellets in centrifugation. | Verify with microscopy. Iron precipitates are amorphous; bacteria are geometric (rods/cocci). |

| Poor Growth | Iron Toxicity or Chelation interference. | Titrate FAC concentration. Ensure base media does not contain high phosphate (precipitates iron). |

References

-

American Society for Microbiology (ASM). (2016). Simmons Citrate Agar Protocol. ASM MicrobeLibrary. Retrieved from [Link]

- Neilands, J. B. (1995). Siderophores: Structure and Function of Microbial Iron Transport Compounds. Journal of Biological Chemistry.

-

World Health Organization (WHO). (2003). Ferric Ammonium Citrate in Pharmaceutical Preparations. The International Pharmacopoeia. Retrieved from [Link]

Sources

- 1. fao.org [fao.org]

- 2. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. Ammonium Ferric Citrate – Food, Lab & Imaging Grade - BOXX CHEMICAL DISTRIBUTOR [boxxchemdistributor.com]

- 5. bioiron.org [bioiron.org]

- 6. Ammonium ferric citrate (brown) GR 1185-57-5 India [ottokemi.com]

- 7. CAS RN 1185-57-5 | Fisher Scientific [fishersci.com]

- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 9. wbcil.com [wbcil.com]

Precision Modeling of Cellular Iron Overload using Ferric Ammonium Citrate (FAC)

Abstract & Strategic Rationale

Iron overload disorders, such as Hereditary Hemochromatosis and

Ferric Ammonium Citrate (FAC) is the gold-standard reagent for this application because it effectively mimics NTBI. Unlike Ferric Chloride (

Mechanistic Principles

To design a robust experiment, one must understand the cellular fate of FAC. Under overload conditions, the Transferrin Receptor (TfR1) is downregulated.[4] Consequently, FAC enters the cell primarily through ZIP14 (SLC39A14) and DMT1 (SLC11A2) .

Once internalized, iron enters the Labile Iron Pool (LIP) —a transient, redox-active pool of

-

Buffering: The cell upregulates Ferritin to sequester excess iron.

-

Toxicity: If the LIP exceeds buffering capacity, free iron catalyzes the Fenton Reaction , generating Hydroxyl radicals (

), leading to lipid peroxidation and Ferroptosis .

Pathway Visualization

Figure 1: Mechanism of FAC-induced cellular toxicity. Note the bifurcation between safe storage (Ferritin) and toxic oxidative stress (Fenton Reaction).

Experimental Design & Dosage Strategy

Sensitivity varies drastically between cell lineages. A "one-size-fits-all" concentration will result in either no effect or immediate necrosis.

Comparative Dosage Table

| Cell Model | Tissue Origin | Typical FAC Conc. | Duration | Key Transporter | Physiological Relevance |

| HepG2 | Liver | 24 - 48h | ZIP14 | Hemochromatosis / Fibrosis | |

| H9c2 | Heart | 24h | DMT1 / L-type Ca | Iron Overload Cardiomyopathy | |

| SH-SY5Y | Neuron | 24h | DMT1 | Neurodegeneration (Parkinson's) | |

| RAW 264.7 | Macrophage | 24h | Scavenger R | Erythrophagocytosis modeling |

Expert Insight: For chronic models, use a "pulsed" approach (e.g.,

Protocol 1: Preparation and Treatment[5][6]

Goal: Prepare stable FAC and treat cells without precipitation artifacts.

Reagents

-

Ferric Ammonium Citrate (FAC): Green or Brown powder (Green is more soluble/complexed).

-

Solvent: Sterile Milli-Q Water.

-

Wash Buffer: PBS +

EDTA (Crucial).

Step-by-Step Methodology

-

Stock Preparation (100 mM):

-

Dissolve FAC in sterile water.

-

Note: FAC is light-sensitive. Wrap the tube in foil immediately.

-

Filter sterilize (

). Prepare fresh for each experiment. Do not freeze/thaw stocks as iron speciation changes.

-

-

Cell Seeding:

-

Seed cells to reach 70% confluency at the time of treatment. Over-confluent cells downregulate transporters, reducing uptake efficiency.

-

-

Treatment:

-

Dilute stock into warm culture medium (e.g., DMEM + 10% FBS).

-

Scientific Integrity Check: Serum contains transferrin.[5] At

FAC, transferrin binds the iron. At

-

-

The "Chelator Wash" (CRITICAL):

-

Before harvesting, standard PBS washing is insufficient . Iron sticks to the outer cell membrane and plasticware.

-

Wash 1: PBS +

EDTA (or DTPA) for 2 minutes. This strips extracellular iron. -

Wash 2 & 3: Ice-cold PBS (calcium/magnesium-free) to remove the chelator.

-

Protocol 2: Validation via Ferrozine Assay (Total Iron)

Goal: Quantitatively prove intracellular iron accumulation. The Ferrozine assay is robust and cost-effective.[6]

Principle

Acid/Permanganate digestion releases iron from proteins (Ferritin). A reducing agent converts

Workflow

Figure 2: Ferrozine Assay Workflow.[8]

Procedure

-

Lysis: Lyse cell pellet in

50 mM NaOH or RIPA buffer. Sonicate if necessary. -

Iron Release: Add

Iron Releasing Reagent (Equal parts 1.4 M HCl and 4.5% -

Detection:

-

Add

Detection Reagent (6.5 mM Ferrozine, 6.5 mM Neocuproine, 2.5 M Ammonium Acetate, 1 M Ascorbic Acid). -

Note: Ascorbic acid reduces Fe3+ to Fe2+ (required for Ferrozine binding).[7]

-

-

Measurement: Incubate 30 mins at room temperature. Read Absorbance at 562 nm .[7]

-

Normalization: Normalize iron content to total protein concentration (BCA Assay) from the initial lysate.

Protocol 3: Functional Readout (Labile Iron Pool)

Goal: Measure the bio-active iron (LIP) using Calcein-AM.

Principle (The "Turn-Off" Probe)

Calcein-AM is non-fluorescent and membrane-permeable.[9] Intracellular esterases cleave it into Calcein (Green Fluorescent).

-

Iron Binding: Calcein fluorescence is quenched (reduced) by binding to

. -

Inverse Logic: High Fluorescence = Low Iron. Low Fluorescence = High Iron.

-

Calculation: To quantify LIP, you must add a high-affinity chelator (Deferiprone or SIH) to strip the iron from Calcein, restoring fluorescence. The increase (

) represents the LIP.

Procedure

-

Loading: Wash treated cells and incubate with

Calcein-AM for 15 mins at 37°C. -

Baseline Read (

): Wash cells and measure fluorescence (Ex/Em: 488/517 nm) via Flow Cytometry or Plate Reader.-

Iron Overloaded cells will have LOWER fluorescence than controls.

-

-

De-quenching (

): Add -

Final Read: Measure fluorescence again.

-

Calculation:

Troubleshooting & Scientific Integrity

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | pH shift or high phosphate | Dissolve FAC in water first. Do not add FAC directly to 10x PBS. Visual check: Media should remain clear, not cloudy. |

| High Background Iron | Extracellular sticking | Mandatory: Use the PBS-EDTA wash step described in Protocol 1. |

| No Toxicity Observed | Ferritin buffering | The cell has successfully sequestered the iron. Increase dosage or duration to overwhelm Ferritin capacity (check Ferritin levels via Western Blot to confirm). |

| Calcein Signal Too Low | Excessive quenching | Reduce FAC concentration or decrease Calcein loading time. If iron is too high, signal drops below detection limits. |

References

-

Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells.[8][6][7] Analytical Biochemistry, 331(2), 370-375. Link

-

Abbasi, U., et al. (2023).[10] Development of an iron overload HepG2 cell model using ferrous ammonium citrate. Scientific Reports, 13, 21532. Link

-

Epsztejn, S., et al. (1997).[11] A novel fluorescent method for estimating the labile iron pool of cultured cells. Analytical Biochemistry, 248(1), 31-40. Link

-

Dixon, S. J., et al. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell, 149(5), 1060-1072. Link

-

Sohn, Y. S., et al. (2018). Fluorescence-based monitoring of mitochondrial iron metabolism. Methods in Enzymology, 599, 159-176. Link

Sources

- 1. Iron loading induces cholesterol synthesis and sensitizes endothelial cells to TNFα-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. jaica.com [jaica.com]

- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Determining Iron Uptake in Mycobacteria Using Ferric Ammonium Citrate: An Application Note

Introduction: The Critical Role of Iron in Mycobacterial Pathogenesis